molecular formula C16H20N4O3 B2734192 methyl 4-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)carbamoyl)benzoate CAS No. 2034229-08-6

methyl 4-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)carbamoyl)benzoate

Cat. No.: B2734192
CAS No.: 2034229-08-6
M. Wt: 316.361
InChI Key: MVMNHOCLCNQHHS-UHFFFAOYSA-N
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Description

Methyl 4-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)carbamoyl)benzoate is a complex organic compound that features a triazole ring, a benzoate ester, and a carbamoyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)carbamoyl)benzoate typically involves a multi-step process. One common method includes the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its efficiency and selectivity in forming 1,2,3-triazoles .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and reduced waste. These methods often employ metal-free catalysts and environmentally benign conditions to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with altered electronic properties .

Comparison with Similar Compounds

Uniqueness: Methyl 4-((3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 4-[[3-methyl-1-(triazol-1-yl)butan-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11(2)14(10-20-9-8-17-19-20)18-15(21)12-4-6-13(7-5-12)16(22)23-3/h4-9,11,14H,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMNHOCLCNQHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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